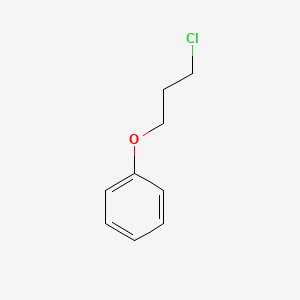
Propylhydrazine
Übersicht
Beschreibung
Propylhydrazine (C3H9N3) is an organic compound consisting of three carbon atoms, nine hydrogen atoms, and three nitrogen atoms. It is a colorless, volatile liquid with a pungent odor and is highly flammable. This compound is a versatile compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is used in the synthesis of a variety of compounds and as a fuel in rocket engines.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Organic Chemistry : Arylhydrazines, a group that includes propylhydrazine, are extremely valuable in organic chemistry. They are widely used for synthesizing a variety of biologically active molecules such as indoles, indazoles, pyrazoles, aryltriazoles, β-lactams, and quinazolines. These compounds are also utilized as arylation agents in oxidative cross-coupling reactions, highlighting their significance in the field of synthetic chemistry (Hosseinian et al., 2018).
Pharmacology and Medicinal Chemistry : Various hydrazine derivatives, including compounds similar to this compound, have been explored for their therapeutic potential. For example, N, N′-bis(3-dimethylamino-1-phenyl-propylidene)hydrazine dihydrochloride has shown anti-inflammatory effects in pharmacological studies, suggesting potential medical applications for certain hydrazine derivatives (Gul et al., 2009).
Environmental Applications : Hydrazine derivatives are also relevant in environmental contexts. For instance, research has been conducted on the treatment of wastewater containing phenylhydrazine hydrochloride, which is an intermediate in pesticide and medicine production. Techniques such as resin adsorption and Fenton oxidation have been used to improve biodegradability, showcasing the environmental management aspect of hydrazine compounds (Bao Xi-zhi, 2013).
Toxicology and Safety Studies : Some hydrazine derivatives have been studied for their potential toxic effects. Phenylhydrazine hydrochloride, for example, has been used to study hemolytic anemia in animal models. This research is crucial for understanding the safety and potential risks associated with hydrazine compounds in various applications (Berger, 2008).
Biological Activity : Hydrazine derivatives have been evaluated for various biological activities, such as their insecticidal properties. N-tert-Butyl-N,N'-diacylhydrazines, for example, are nonsteroidal ecdysone agonists used as pest regulators, and their modifications, including the incorporation of 1,2,3-thiadiazoles, have shown promising insecticidal activities (Wang et al., 2011).
Antioxidant Research : Certain hydrazine derivatives like hydralazine and dihydralazine have been investigated for their antioxidant activity, with studies focusing on their radical scavenging behavior. This research is indicative of the potential use of these compounds in therapeutic contexts, particularly in treating conditions related to oxidative stress (Boulebd et al., 2020).
Safety and Hazards
The safety data sheet for propylhydrazine indicates that it should be handled with care to avoid inhalation, skin contact, and eye contact . In case of accidental exposure, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off the substance with soap and water, and seeking medical attention .
Eigenschaften
IUPAC Name |
propylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-2-3-5-4/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPBXIFLSVLDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043841 | |
| Record name | Propylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5039-61-2 | |
| Record name | Hydrazine, propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for Propylhydrazine as an antitumor agent?
A1: While this compound itself is not directly discussed as an antitumor agent in the provided research, a derivative, N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)-1H-indole-2-carboxamide (11h), acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, which can lead to chromatin condensation and influence gene expression. [] Compound 11h binds to the active site of HDAC3, inducing conformational changes that hinder substrate entry. [] Specifically, the L6-loop moves towards the active site and the α-helix in the aa75-89 region partially unwinds. [] Additionally, the carbonyl oxygen of 11h interacts closely with the Zn2+ metal ion in the active pocket, potentially forming a coordination bond. [] These interactions disrupt the enzyme's function, ultimately affecting gene expression and exhibiting antitumor activity. []
Q2: How does the structure of N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)-1H-indole-2-carboxamide (11h) contribute to its higher potency as an HDAC inhibitor compared to its lead compound N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)cinnamamide (17)?
A2: Gaussian Accelerated Molecular Dynamics (GaMD) simulations revealed that 11h forms a greater number of hydrogen bonds and other interactions with the HDAC3 receptor compared to compound 17. [] This stronger binding affinity is likely due to structural differences between the two molecules, leading to a higher inhibitory potency of 11h. []
Q3: Can this compound derivatives interact with nitric oxide (NO) pathways?
A3: While the provided research doesn't specifically investigate the interaction of this compound derivatives with NO pathways, one study highlights the role of nitric oxide in the context of urea transporters. [] Mice lacking specific urea transporters (UT-A1/A3 KO) exhibit increased nitric oxide production in the inner medulla of the kidney. [] This increase in NO leads to inhibition of the epithelial sodium channel (ENaC), ultimately affecting sodium reabsorption and contributing to salt wasting in these mice. []
Q4: What are the toxicological concerns surrounding this compound and its derivatives?
A4: Although specific toxicity data is not provided in the abstracts, this compound, like other hydrazines, is known to be potentially toxic. [, ] One study mentions adverse mental reactions as a possible side effect of Isoniazid, a drug containing a hydrazine moiety. [] These reactions included intensified color imagery, confusion, and even psychotic episodes. [] Therefore, careful consideration of potential toxicity is crucial when researching and developing drugs containing this compound derivatives.
Q5: How is this compound metabolized in the body?
A5: Research indicates that monoalkylhydrazines, including this compound, are metabolized by cytochrome P-450 enzymes in the liver and lungs. [] This metabolic pathway involves oxidation of the carbon-nitrogen bond, leading to the formation of aldehyde metabolites via hydrazone intermediates. [] Additionally, this compound acts as a potent irreversible inhibitor of mitochondrial monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



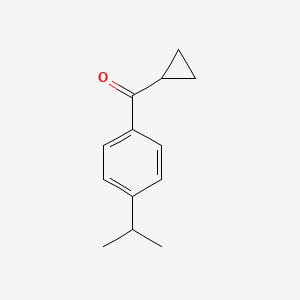
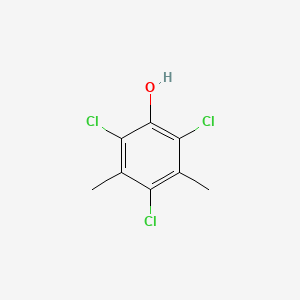
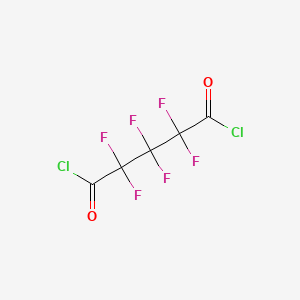
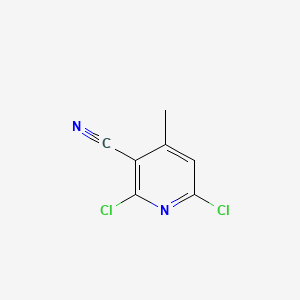
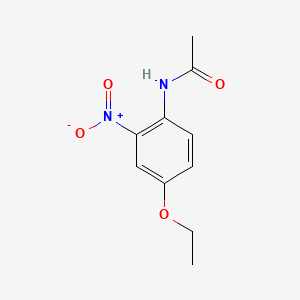
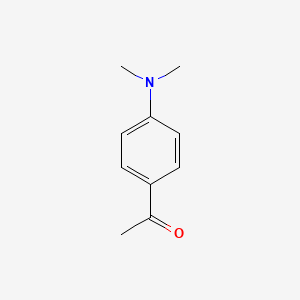

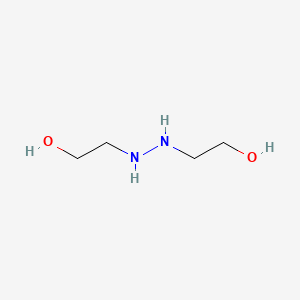

![1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1293662.png)



